2-(4-methoxyphenyl)-1-oxo-3-(pyridin-3-yl)-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-1-oxo-3-(pyridin-3-yl)-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyridinyl group, and a tetrahydroisoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-oxo-3-(pyridin-3-yl)-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the methoxyphenyl and pyridinyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-oxo-3-(pyridin-3-yl)-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
2-(4-methoxyphenyl)-1-oxo-3-(pyridin-3-yl)-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-oxo-3-(pyridin-3-yl)-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(6-pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound shares structural similarities with 2-(4-methoxyphenyl)-1-oxo-3-(pyridin-3-yl)-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide and is also investigated for its biological activities.
Metal-organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: These frameworks utilize similar pyridinyl groups and are studied for their structural and functional properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3/c1-35-22-10-8-21(9-11-22)32-26(20-5-4-14-30-18-20)25(23-6-2-3-7-24(23)28(32)34)27(33)31-17-19-12-15-29-16-13-19/h2-16,18,25-26H,17H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMCKEZVQPCWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=NC=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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